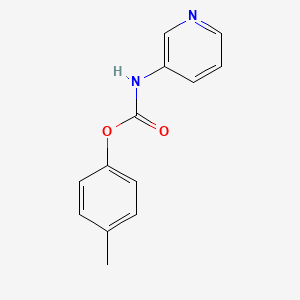
2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine
Overview
Description
2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine, also known as 3-ethyl-1,2,4-oxadiazol-5-yl-2-chloropyridine, is a heterocyclic compound that has been widely studied due to its unique properties. It is a colorless, crystalline solid with a melting point of 81 °C and a boiling point of 181 °C. This compound has many potential applications in scientific research, such as in the synthesis of organic compounds, in the study of biochemical and physiological effects, and in the study of mechanisms of action.
Scientific Research Applications
Synthesis and Biological Assessment
A study by Karpina et al. (2019) focuses on the synthesis of novel acetamides containing 1,2,4-oxadiazole cycles. This includes derivatives of 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines. These compounds have shown a range of biological properties, indicating their potential for diverse applications in scientific research.
Antitumor Activity
Maftei et al. (2016) investigated the antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including structures related to 2-chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine (Maftei et al., 2016). Their in vitro studies showed promising results in a panel of cancer cell lines, highlighting the potential of these derivatives in cancer research.
Antimicrobial Evaluation
Research by Dodiya et al. (2012) and Desai et al. (2014) on quinoline-oxadiazole–based azetidinone derivatives, including this compound structures, showed significant antimicrobial activity. This suggests their potential application in the development of new antimicrobial agents.
Optical Properties
The study of optical properties of novel 1,3,4-oxadiazole derivatives, as explored by Ge et al. (2014), can be directly linked to compounds like this compound. These findings are significant for applications in materials science and photonic research.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various biological targets, disrupting essential processes in the pathogens .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring allow for these interactions .
Biochemical Pathways
1,2,4-oxadiazoles have been shown to interfere with various biochemical pathways in pathogens, leading to their anti-infective properties .
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have been associated with anti-infective activities, suggesting that they may disrupt essential processes in pathogens .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with carbonic anhydrase isoforms, which are enzymes involved in the regulation of pH and ion balance in tissues . The interaction between this compound and these enzymes can lead to inhibition or modulation of their activity, thereby affecting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell communication and function . Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound has been observed to have beneficial effects, such as enhancing metabolic activity and improving physiological functions . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . This compound can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound can influence its biological activity and effectiveness in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for understanding its precise mode of action and potential therapeutic applications.
properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-2-8-12-9(14-13-8)6-3-4-11-7(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDXONLENQOMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




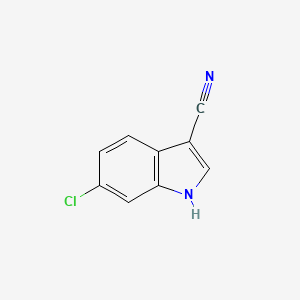
![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B1415179.png)
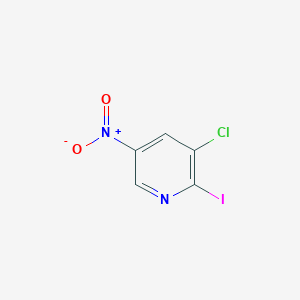
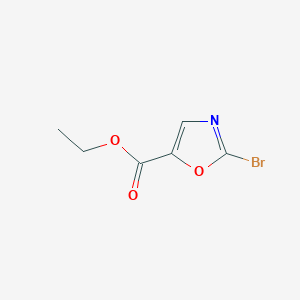
![N-[2-(2,2,2-trifluoroethoxy)ethyl]acetamide](/img/structure/B1415185.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide](/img/structure/B1415186.png)
![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1415187.png)
![2',5'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1415190.png)
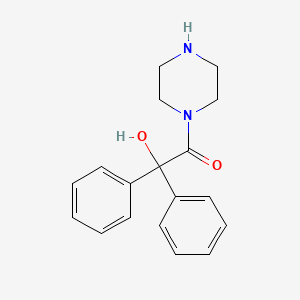
![N-[(2-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1415194.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1415195.png)

